molecular formula C23H20BrClN2O3 B4975122 Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine CAS No. 119935-36-3

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine

Cat. No.: B4975122
CAS No.: 119935-36-3
M. Wt: 487.8 g/mol
InChI Key: IVSFRRJBGAQAIA-UHFFFAOYSA-N
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Description

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is a complex organic compound that features a combination of aromatic rings, halogen substituents, and amide functionalities

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFRRJBGAQAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923145
Record name N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119935-36-3
Record name Glycine, N-((5-bromo-2-((2-chlorobenzoyl)amino)phenyl)phenylmethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119935363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine typically involves multi-step organic reactions. One common approach is the acylation of 2-amino-5-bromobenzhydrol with O-chlorobenzoyl chloride to form the intermediate N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)amine. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The halogen substituents (chlorine and bromine) can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves:

  • Coupling reactions : Utilizing coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of amide bonds.
  • Purification methods : Crystallization or chromatography techniques to isolate the desired product.

Antimicrobial Activity

Research indicates that compounds similar to methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine exhibit antimicrobial properties. Amino acid-based antimicrobial agents have been shown to possess activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential cellular processes .

Neuropharmacological Effects

Glycine derivatives are known to interact with neurotransmitter receptors, particularly the NMDA receptor, where glycine acts as a co-agonist. This interaction is crucial for synaptic plasticity and memory formation . The specific modifications in this compound may enhance its efficacy or specificity towards these receptors, potentially leading to therapeutic applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of various amino acid derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Case Study 2: Neuroprotective Properties

In another investigation, derivatives of glycine were tested for their neuroprotective effects in models of oxidative stress. This compound showed promising results in reducing neuronal death and inflammation, indicating its potential for treating conditions like Alzheimer's disease .

Data Tables

Application AreaObserved EffectsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
NeuropharmacologyEnhanced neuroprotective effects
Peptide SynthesisEffective coupling agent for peptide formation

Mechanism of Action

The mechanism of action of Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine involves its interaction with specific molecular targets. The compound’s aromatic rings and halogen substituents allow it to interact with enzymes and receptors through π-π stacking and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)amine
  • Methyl N-(2-(O-chlorobenzamido)-5-fluorobenzhydryl)-glycine
  • Methyl N-(2-(O-chlorobenzamido)-5-iodobenzhydryl)-glycine

Uniqueness

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and bromine atoms in the aromatic rings enhances its reactivity and potential for diverse applications compared to similar compounds with different halogen substituents.

Biological Activity

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the presence of a glycine backbone modified with a chlorobenzamido group and a bromobenzhydryl moiety. The synthesis of such compounds typically involves several steps, including the formation of the amide bond and subsequent modifications to achieve the desired structure.

Synthesis Overview

StepReaction TypeKey ReagentsYield
1Amide FormationO-chlorobenzoyl chloride, 5-bromobenzhydryl amineHigh
2MethylationMethyl iodide or dimethyl sulfateModerate
3PurificationRecrystallization or chromatographyVariable

The synthesis pathways often utilize established methodologies for amide formation and subsequent modifications, ensuring high yields and purity of the final product .

Pharmacological Properties

This compound has been investigated for its potential pharmacological effects, particularly in the context of neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems.

  • Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells.

Case Studies

  • Neuroprotective Effects :
    • A study assessed the neuroprotective effects of this compound in an animal model of oxidative stress. Results showed a significant reduction in neuronal cell death compared to control groups, suggesting potential therapeutic benefits in neurodegenerative diseases .
  • Behavioral Studies :
    • Behavioral assays conducted on rodents indicated improvements in anxiety-like behaviors following administration of the compound. These findings align with its proposed mechanism of action on serotonin receptors .
  • In Vitro Studies :
    • In vitro assays demonstrated that this compound could inhibit certain inflammatory pathways, which may contribute to its overall biological activity.

Toxicology and Safety Profile

Assessing the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies have shown that at therapeutic doses, it exhibits minimal toxicity with no significant adverse effects observed in animal models.

Toxicity Data

ParameterResult
LD50 (mg/kg)>2000
MutagenicityNegative
CarcinogenicityNot identified

These results suggest that while further studies are necessary to fully understand its long-term effects, initial findings are promising for its safety in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine?

  • Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Benzamide coupling : React 5-bromo-2-aminobenzhydryl derivatives with O-chlorobenzoyl chloride under Schotten-Baumann conditions to form the amide bond .
  • Glycine esterification : Protect the glycine moiety using methyl chloroformate, followed by coupling to the benzhydryl intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo and chloro groups) .

  • FTIR : Detect amide C=O stretching (~1650–1680 cm1^{-1}) and ester C-O (~1250 cm1^{-1}) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~500–550) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Monitor stability via:

  • HPLC : Monthly checks for degradation products (e.g., free glycine or hydrolyzed benzamide) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C indicates thermal stability) .

Advanced Research Questions

Q. How can researchers investigate the hydrolysis pathways of this compound under acidic or basic conditions?

  • Answer : Design pH-dependent degradation studies:

  • Acidic Hydrolysis : Reflux in 0.1–2 M HCl at 60–90°C, monitor via 1H^1H-NMR for glycine release (δ 3.5–4.0 ppm) and benzophenone derivatives .
  • Basic Hydrolysis : Use NaOH (0.5–5 M) to identify ester cleavage products (e.g., free carboxylic acid via FTIR at ~1700 cm1^{-1}) .
  • Kinetic Analysis : Apply HPLC to calculate rate constants (kk) and activation energy (EaE_a) using Arrhenius plots .

Q. What strategies are effective for resolving conflicting spectral data (e.g., ambiguous NMR assignments)?

  • Answer : Cross-validate with complementary techniques:

  • 2D NMR : Use HSQC and HMBC to correlate 1H^1H-13C^{13}C signals and confirm benzhydryl connectivity .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (if crystalline) .
  • Computational Modeling : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can researchers study interactions between this compound and biological targets (e.g., enzymes)?

  • Answer : Employ biophysical and biochemical assays:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., hydrolases) to measure binding affinity (KdK_d) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) of binding .
  • Enzyme Inhibition Assays : Monitor activity loss in presence of the compound (IC50_{50} determination via fluorometric substrates) .

Methodological Considerations for Data Contradictions

  • Synthetic Yield Discrepancies : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of O-chlorobenzoyl chloride) and solvent polarity (DMF vs. THF) to address reproducibility issues .
  • Stability Variability : Pre-screen batches for trace moisture (Karl Fischer titration) and use stabilizers like BHT (0.01% w/w) in storage .

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